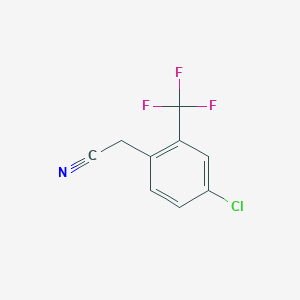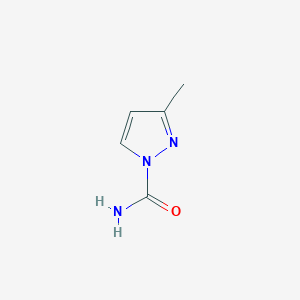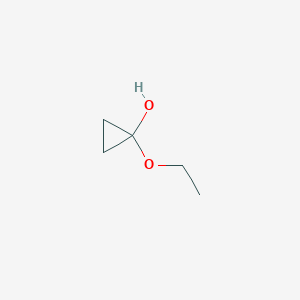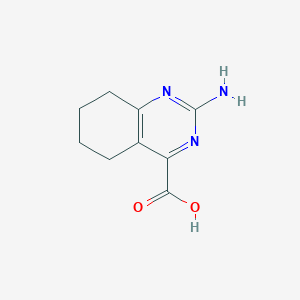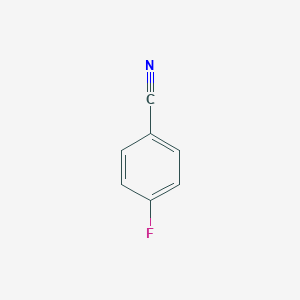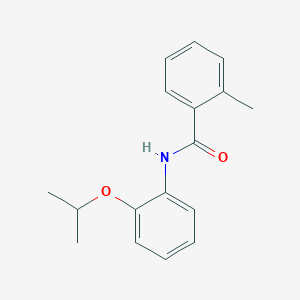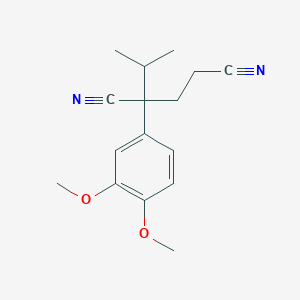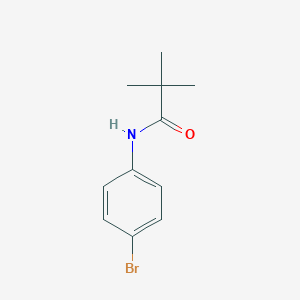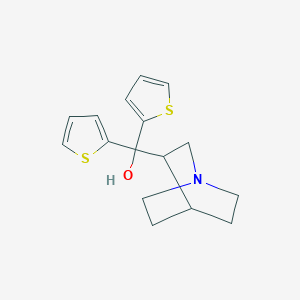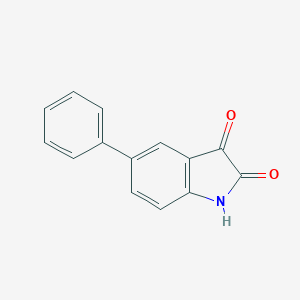
1-Phenylisatin
Descripción general
Descripción
1-Phenylisatin is an isatin, a potential anticancer, and anti-HIV drug . It is also a reactant for the preparation of indolin-2,3-dione Schiff bases as potential antimycobacterial agents, antipyretic agents, antiproliferative agents, phenylacetamides as anticonvulsant agents, and selective Galanin GAL3 receptor antagonists .
Synthesis Analysis
1-Phenylisatin has been incorporated into chitosan/PEG nanoparticles, which interact with bovine serum albumin and have applications in drug delivery . A heterocyclic Schiff base was synthesized by the condensation reaction of 1-phenylisatin with 4,5-dimethylphenylene diamine .Molecular Structure Analysis
The molecular formula of 1-Phenylisatin is C14H9NO2 . The structure of 1-Phenylisatin has been analyzed using various spectroscopic methods including UV visible, Infrared, 1 H-NMR, 13 C-NMR, and mass spectrometry .Chemical Reactions Analysis
1-Phenylisatin is a reactant for the preparation of indolin-2,3-dione Schiff bases as potential antimycobacterial agents, antipyretic agents, antiproliferative agents, phenylacetamides as anticonvulsant agents, and selective Galanin GAL3 receptor antagonists .Physical And Chemical Properties Analysis
The molecular weight of 1-Phenylisatin is 223.23 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Antimycobacterial Agents
1-Phenylisatin is used as a reactant for the preparation of indolin-2,3-dione Schiff bases, which have potential as antimycobacterial agents . These agents are used in the treatment of diseases caused by mycobacteria, such as tuberculosis and leprosy.
Antipyretic Agents
This compound is also used in the synthesis of antipyretic agents . Antipyretics are substances that reduce fever. They work by affecting the hypothalamus and lowering the body temperature set point.
Antiproliferative Agents
1-Phenylisatin is involved in the production of antiproliferative agents . These agents inhibit or prevent the growth of cells, particularly malignant cells, and are used in the treatment of various types of cancer.
Anticonvulsant Agents
The compound is used in the synthesis of phenylacetamides, which act as anticonvulsant agents . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.
Galanin GAL3 Receptor Antagonists
1-Phenylisatin is a reactant for the preparation of selective Galanin GAL3 receptor antagonists . These antagonists are used in neuroscience research and have potential therapeutic applications in mood disorders, addiction, Alzheimer’s disease, and obesity.
Fluorescent Sensor for Vitamin B12
A heterocyclic Schiff base synthesized by the condensation reaction of 1-Phenylisatin with 4,5-dimethylphenylene diamine acts as a fluorescent probe for the detection of Vitamin B12 . This sensor shows high selectivity over other species via a dynamic quenching mechanism .
Mecanismo De Acción
Target of Action
1-Phenylisatin is a reactant for the preparation of indolin-2,3-dione Schiff bases . These Schiff bases are potential antimycobacterial agents, antipyretic agents, antiproliferative agents, phenylacetamides as anticonvulsant agents, and selective Galanin GAL3 receptor antagonists . Therefore, the primary targets of 1-Phenylisatin are these receptors and enzymes involved in these pathways.
Mode of Action
For instance, when used as a reactant in the preparation of indolin-2,3-dione Schiff bases, it can potentially inhibit the growth of mycobacteria, reduce fever, inhibit cell proliferation, and act as an anticonvulsant .
Biochemical Pathways
1-Phenylisatin is involved in various biochemical pathways due to its broad range of targets. It plays a role in the antimycobacterial pathway, antipyretic pathway, antiproliferative pathway, and anticonvulsant pathway . The downstream effects of these pathways include the inhibition of mycobacterial growth, reduction of fever, inhibition of cell proliferation, and prevention of seizures .
Pharmacokinetics
It is known that it is insoluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The insolubility might limit its bioavailability, requiring it to be administered in a suitable formulation to ensure effective delivery to its targets.
Result of Action
The molecular and cellular effects of 1-Phenylisatin’s action depend on the specific pathway it is involved in. For instance, in the antimycobacterial pathway, it can lead to the death of mycobacteria. In the antiproliferative pathway, it can inhibit the growth of cells. In the anticonvulsant pathway, it can prevent seizures .
Action Environment
The action, efficacy, and stability of 1-Phenylisatin can be influenced by various environmental factors. For instance, its insolubility in water suggests that it might be more stable and effective in non-aqueous environments Furthermore, factors such as pH, temperature, and the presence of other substances can also affect its action and stability.
Safety and Hazards
When handling 1-Phenylisatin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Relevant Papers Several papers have been published on 1-Phenylisatin, including studies on its synthesis , its incorporation into nanoparticles for drug delivery , and its protective effects against cisplatin-induced nephrotoxicity . Further details can be found in the referenced papers .
Propiedades
IUPAC Name |
1-phenylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)15(14(13)17)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCPWBIMRYXUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222626 | |
| Record name | 1H-Indole-2,3-dione, 1-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylisatin | |
CAS RN |
723-89-7 | |
| Record name | 1-Phenylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-2,3-dione, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 723-89-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-2,3-dione, 1-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenylisatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 1-phenylisatin?
A1: 1-phenylisatin acts as a selective agonist of the cannabinoid receptor type 2 (CB2). [, ] This means it binds to and activates CB2 receptors, which are primarily found in the immune system and play a role in modulating inflammation and neurotransmission. [, ]
Q2: What are the potential therapeutic benefits of 1-phenylisatin in the context of vascular dementia?
A2: Studies suggest that 1-phenylisatin may offer protection against cognitive impairments associated with vascular dementia. In rodent models of chronic cerebral hypoperfusion (CCH), a condition often linked to vascular dementia, 1-phenylisatin administration showed improvements in learning and memory, reduction in brain infarct size, and attenuation of oxidative stress and mitochondrial dysfunction. [, ] These findings suggest that 1-phenylisatin's modulation of CB2 receptors could be a potential therapeutic target for vascular dementia. [, ]
Q3: How does 1-phenylisatin interact with human adult hemoglobin?
A3: Research indicates distinct binding interactions between 1-phenylisatin and human adult hemoglobin (Hb) compared to another isatin, 1-methylisatin. While both exhibit static quenching of Hb fluorescence, 1-phenylisatin displays a mixture of static and dynamic quenching. [] This suggests a more complex binding interaction for 1-phenylisatin, potentially involving hydrophobic association, ionic interactions, and even proton transfer. []
Q4: What is the molecular formula and weight of 1-phenylisatin?
A4: The molecular formula of 1-phenylisatin is C14H9NO2, and its molecular weight is 219.24 g/mol. []
Q5: Has 1-phenylisatin shown any enzymatic activity?
A5: Interestingly, while not a primary focus of research on 1-phenylisatin, one study observed that the enzyme AKR1C20 exhibited the ability to reduce 1-phenylisatin. [] AKR1C20, a member of the aldo-keto reductase family, demonstrated a high capacity to reduce various alpha-dicarbonyl compounds, including 1-phenylisatin. []
Q6: Are there any insights into the structure-activity relationship of 1-phenylisatin?
A6: While specific structure-activity relationship studies on 1-phenylisatin are limited in the provided research, the interaction with human adult hemoglobin highlights the importance of its structural features. [] The twisted structure of 1-phenylisatin, compared to 1-methylisatin, is thought to be crucial for facilitating ionic interactions with the protein. [] This suggests that modifications to the phenyl group or the isatin ring could significantly impact its binding affinity and biological activity.
Q7: What methods are used to study the interaction between 1-phenylisatin and its targets?
A7: Several spectroscopic techniques have been employed to investigate the interaction between 1-phenylisatin and its targets. These include steady-state and time-resolved fluorescence spectroscopy, circular dichroism (CD) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and anisotropy measurements. [, ] Computational tools like AutoDock have been used to simulate the binding of 1-phenylisatin within protein cavities, providing insights into potential binding sites and interactions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


